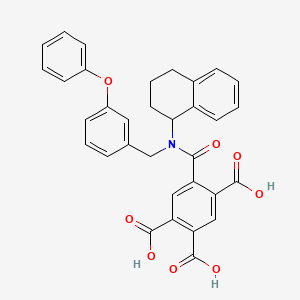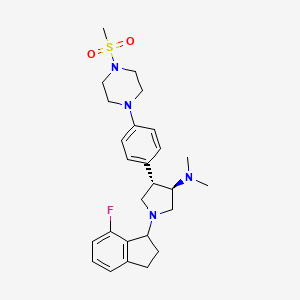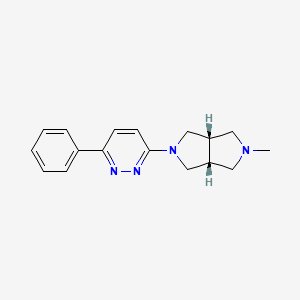![molecular formula C18H17F3O B605114 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol CAS No. 1421854-16-1](/img/structure/B605114.png)
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
Descripción general
Descripción
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, also known as AC-186, is a chemical compound with the molecular formula C18H17F3O . It has a molecular weight of 306.3 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17F3O/c19-16-4-2-1-3-15 (16)17 (9-11-18 (20,21)12-10-17)13-5-7-14 (22)8-6-13/h1-8,22H,9-12H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with two benzene rings and a cyclohexyl group, all of which are substituted with fluorine atoms .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound has a complexity of 367 .Aplicaciones Científicas De Investigación
Fluorination Techniques
- A study by Pravst and Stavber (2013) discussed the fluorination of alkyl-substituted phenols using electrophilic fluorinating reagents like cesium fluoroxysulfate. This research is significant for understanding the chemical processes involving compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Pravst & Stavber, 2013).
Organic Light-Emitting Diodes (OLEDs)
- Jin et al. (2014) investigated the use of certain fluorophenyl-substituted phenol compounds in the development of efficient organic light-emitting diodes (OLEDs). This research highlights the potential application of compounds structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol in advanced electronic devices (Jin et al., 2014).
Synthesis of Pharmaceuticals
- Botteghi et al. (2001) described the synthesis of neuroleptic agents using intermediates similar to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol. This research provides insights into the synthesis pathways that could be relevant for similar compounds (Botteghi et al., 2001).
Liquid Crystal Properties
- Research by Gray et al. (1981) explored the synthesis and liquid crystal properties of fluorinated phenols. The study's relevance to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol lies in its focus on the thermal and physical properties of fluorinated compounds (Gray et al., 1981).
Anodic Fluorination
- Fukuhara et al. (2000) discussed anodic fluorination of phenols, leading to derivatives like 4,4-difluorocyclohexa-2,5-diene-1-ones. This study is relevant for understanding electrochemical methods that could be applicable to compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Fukuhara et al., 2000).
Polymer Synthesis
- Kaya and Gül (2004) investigated the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol, a compound structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, highlighting its potential use in polymer chemistry (Kaya & Gül, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUKSLNDJOZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)